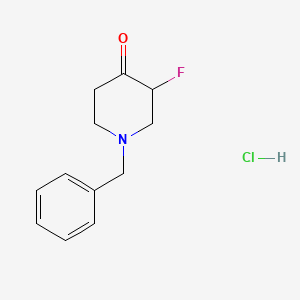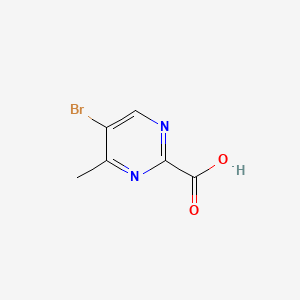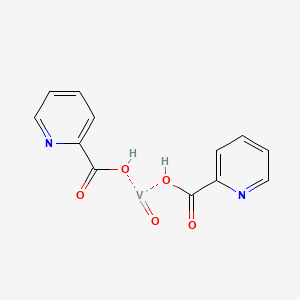![molecular formula C10H9NO2 B599410 [4-(1,3-Oxazol-5-yl)phenyl]methanol CAS No. 179057-18-2](/img/structure/B599410.png)
[4-(1,3-Oxazol-5-yl)phenyl]methanol
Vue d'ensemble
Description
“[4-(1,3-Oxazol-5-yl)phenyl]methanol” is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 . It is a white solid and is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “[4-(1,3-Oxazol-5-yl)phenyl]methanol” is represented by the SMILES notation: C1=CC(=CC=C1CO)C2=CN=CO2 . This indicates that the molecule consists of a phenyl group (C6H5-) attached to a methanol group (-CH2OH) at the 4th position, and an oxazole ring at the 5th position.Physical And Chemical Properties Analysis
“[4-(1,3-Oxazol-5-yl)phenyl]methanol” is a white solid . It has a molecular weight of 175.19 . The compound should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Discovery and Development
The oxazole ring found in [4-(5-Oxazolyl)phenyl]methanol is a prime skeleton for drug discovery due to its structural and chemical diversity . It enables various non-covalent interactions with receptors and enzymes, leading to broad biological activities. This compound can serve as a central scaffold in the development of new therapeutic agents, particularly in the treatment of diseases like cancer, diabetes, and bacterial infections .
Synthesis of Antibacterial Agents
Oxazole derivatives, including [4-(5-Oxazolyl)phenyl]methanol, have been employed in the synthesis of compounds with significant antibacterial properties . These compounds can be designed to target specific bacterial strains, offering potential for the development of new antibiotics in an era of increasing antibiotic resistance.
Antifungal and Antiparasitic Applications
The oxazole nucleus is effective in the synthesis of antifungal and anti-parasitic agents . Research applications include creating compounds that can combat fungal infections and parasitic diseases, which are major concerns in tropical and subtropical regions.
Anti-inflammatory and Antioxidant Research
[4-(5-Oxazolyl)phenyl]methanol can be utilized to synthesize compounds with anti-inflammatory and antioxidant properties . These compounds can be further studied for their potential in treating chronic inflammatory diseases and in preventing oxidative stress-related cellular damage.
Anticancer Research
Oxazole-containing compounds have shown promise in anticancer research, with the ability to interfere with cancer cell proliferation and survival . [4-(5-Oxazolyl)phenyl]methanol could be a key intermediate in the synthesis of novel anticancer drugs.
Antiviral Drug Synthesis
The synthesis of antiviral drugs often involves oxazole derivatives due to their ability to inhibit viral replication . [4-(5-Oxazolyl)phenyl]methanol can contribute to the creation of new antiviral medications, particularly important in the face of emerging viral diseases.
Development of Diagnostic Agents
Oxazole derivatives can be used in the development of diagnostic agents, particularly in imaging techniques that require contrast agents or fluorescent markers . The compound’s structure allows for modifications that enhance its visibility under various imaging modalities.
Catalysis and Green Chemistry
The compound’s oxazole ring can be used in catalytic systems, particularly in the development of magnetically recoverable catalysts for green chemistry applications . This involves creating eco-friendly and efficient catalytic systems that can be easily separated from reaction mixtures, reducing waste and environmental impact.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust, wearing protective gloves, and washing thoroughly after handling . If swallowed, call a poison center or doctor . If it comes into contact with skin, wash with plenty of water . If inhaled, remove the person to fresh air and keep comfortable for breathing .
Propriétés
IUPAC Name |
[4-(1,3-oxazol-5-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-8-1-3-9(4-2-8)10-5-11-7-13-10/h1-5,7,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGBYBXRZICBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670603 | |
| Record name | [4-(1,3-Oxazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Oxazol-5-yl)phenyl]methanol | |
CAS RN |
179057-18-2 | |
| Record name | [4-(1,3-Oxazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)


![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)





